molecular formula C7H8O4 B1606111 1,6-Dioxaspiro[4.4]nonane-2,7-dione CAS No. 3505-67-7

1,6-Dioxaspiro[4.4]nonane-2,7-dione

Cat. No. B1606111
CAS RN: 3505-67-7
M. Wt: 156.14 g/mol
InChI Key: VTQYOGUFKHVWOO-UHFFFAOYSA-N
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Description

1,6-Dioxaspiro[4.4]nonane-2,7-dione, also known as DASNO, is a cyclic dimeric ketone that has been studied for its potential use in various scientific applications. This compound has a unique spirocyclic structure that makes it an interesting molecule for researchers to investigate. In

Scientific Research Applications

Organic Building Blocks

“1,6-Dioxaspiro[4.4]nonane-2,7-dione” is used as an organic building block . Organic building blocks are fundamental components in the field of organic synthesis. They are used to construct more complex molecules, such as pharmaceuticals, polymers, and dyes.

Curing Agent for Diglycidylether of Bisphenol A (DGEBA)

This compound has been used to cure diglycidylether of bisphenol A (DGEBA) with ytterbium triflate as an initiator . DGEBA is a type of epoxy resin, widely used in coatings, adhesives, and composite materials due to its excellent mechanical properties and chemical resistance.

Component in Complex γ-Benzyl-Spirobis-γ-Lactone Scaffold

“1,6-Dioxaspiro[4.4]nonane-2,7-dione” is a component in the synthesis of molecules with a complex γ-benzyl-spirobis-γ-lactone scaffold . These molecules have gained interest due to their biological activity and appealing conformational features, which include the presence of an element of chirality .

Mechanism of Action

Target of Action

The primary target of 1,6-Dioxaspiro[4It has been used to cure diglycidylether of bisphenol a (dgeba) with ytterbium triflate as an initiator . This suggests that it may interact with these compounds during its action.

Mode of Action

The specific mode of action of 1,6-Dioxaspiro[4Its use in the curing process of dgeba indicates that it may participate in the polymerization reactions, possibly acting as a cross-linking agent .

Biochemical Pathways

The exact biochemical pathways affected by 1,6-Dioxaspiro[4Its role in the curing process of DGEBA suggests that it may be involved in the polymerization pathways .

Result of Action

The molecular and cellular effects of 1,6-Dioxaspiro[4Its known use in the curing process of DGEBA suggests that it may contribute to the formation of a cross-linked polymer network .

properties

IUPAC Name

1,6-dioxaspiro[4.4]nonane-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c8-5-1-3-7(10-5)4-2-6(9)11-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQYOGUFKHVWOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)O2)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188558
Record name 1,6-Dioxaspiro(4.4)nonane-2,7-dione
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Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dioxaspiro[4.4]nonane-2,7-dione

CAS RN

3505-67-7
Record name 1,6-Dioxaspiro[4.4]nonane-2,7-dione
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Record name 1,6-Dioxaspiro(4.4)nonane-2,7-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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